Enzyme Kinetics: UDP-GlcA Trisodium Exhibits Isoform-Specific Km Values in UGT Assays
In human kidney cortical microsomes (HKCM) and recombinant UGT assays, UDP-glucuronic acid trisodium demonstrates distinct apparent kinetic parameters. UGT1A9 exhibited a biphasic profile with an S50 of 88.2 µM, whereas UGT2B7 followed Michaelis-Menten kinetics with a Km(app) of 493.2 µM [1]. These values differ substantially from the kinetic parameters reported for alternative UDP-sugars, underscoring the necessity of using the authentic substrate to obtain physiologically relevant glucuronidation rates [1].
| Evidence Dimension | Apparent affinity (S50 or Km) for UDP-GlcA |
|---|---|
| Target Compound Data | S50 = 88.2 µM (UGT1A9); Km(app) = 493.2 µM (UGT2B7) |
| Comparator Or Baseline | HKCM biphasic S50 = 354.3 µM; No glucuronidation observed with UDP-Glc, UDP-Gal, or UDP-GlcNAc in analogous assays |
| Quantified Difference | 4.2-fold higher apparent affinity for UGT1A9 vs. UGT2B7; 4.0-fold higher affinity for UGT1A9 vs. HKCM |
| Conditions | Recombinant UGT1A9 and UGT2B7, human kidney cortical microsomes, 4-methylumbelliferone (4-MU) as aglycone, pH 7.4 |
Why This Matters
Selection of UDP-GlcA trisodium is non-negotiable for accurate determination of UGT isoform-specific glucuronidation kinetics, as alternative UDP-sugars yield zero activity in these assays.
- [1] Tsoutsikos P, Miners JO, Stapleton A, Thomas A, Sallustio BC, Knights KM. Evidence that unsaturated fatty acids are potent inhibitors of renal UDP-glucuronosyltransferases (UGT): kinetic studies using human kidney cortical microsomes and recombinant UGT1A9 and UGT2B7. Biochem Pharmacol. 2004;67(1):191-199. doi:10.1016/j.bcp.2003.08.025 View Source
